2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine is a heterocyclic organic compound characterized by a fused oxazole and pyridine ring system. Its molecular formula is with a molar mass of 166.22 g/mol. This compound is recognized for its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and research institutions specializing in organic synthesis. Its unique structure makes it a subject of interest in pharmaceutical research.
2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine is classified under the category of nitrogen-containing heterocycles. It is particularly noted for its role in the development of bioactive compounds due to its structural features that allow for diverse chemical reactivity.
The synthesis of 2-propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine typically involves cyclization reactions starting from suitable precursors. One common approach includes:
The reaction conditions must be optimized to maximize yield and purity. Techniques such as recrystallization or chromatography are commonly used for purification after synthesis.
The molecular structure of 2-propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine features a bicyclic framework comprising a pyridine ring fused with an oxazole ring. The presence of the propyl group at the second position contributes to its unique properties.
2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine can participate in several chemical reactions:
Reagents commonly used include:
The mechanism of action of 2-propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine involves interactions with specific biological targets such as enzymes or receptors crucial for various cellular processes. The compound's structural features facilitate binding to these targets, potentially leading to therapeutic effects in medical applications.
Relevant data indicate that the compound's pKa suggests it behaves as a weak base in solution.
2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine has potential applications in:
This compound's unique structural attributes make it valuable in various scientific fields exploring novel therapeutic agents.
Fused bicyclic heterocycles represent a cornerstone of modern drug discovery, combining structural complexity with diverse bioactivity profiles. These frameworks enable precise three-dimensional interactions with biological targets, often yielding compounds with enhanced selectivity and metabolic stability compared to monocyclic systems. Within this chemical space, the oxazolo[5,4-c]pyridine scaffold emerges as a pharmacologically significant architecture due to its balanced physicochemical properties and synthetic versatility [8]. The partially saturated 4,5,6,7-tetrahydro variants reduce planarity while preserving key heteroatom interactions, making them particularly valuable for central nervous system (CNS) drug development where blood-brain barrier penetration is essential.
Fused heterocyclic systems bridge the gap between aromatic character and aliphatic flexibility, offering unique advantages in rational drug design:
Table 1: Comparative Analysis of Privileged Bicyclic Scaffolds in Drug Discovery
Scaffold | Aromatic Character | Representative Bioactivity | Synthetic Accessibility |
---|---|---|---|
Imidazo[1,2-a]pyridine | High | GABA modulation, antimicrobial | Moderate |
4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine | Low (non-aromatic) | Histamine H₂ antagonism, antiulcer | Challenging |
Oxazolo[5,4-c]pyridine | Moderate (partially saturated) | CNS targets, kinase inhibition | Moderate to high |
This structural hybridity enables simultaneous engagement with hydrophobic pockets and hydrogen-bonding networks in biological targets. Specifically, the oxazole ring’s oxygen and nitrogen atoms provide hydrogen-bond acceptors, while the tetrahydropyridine moiety offers protonation sites for salt formation—a critical feature for enhancing solubility in pharmaceutical formulations. Patent literature reveals that derivatives of 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine exhibit potent histamine H₂ receptor antagonism, validating the broader pharmacological relevance of this scaffold class in gastrointestinal therapeutics [8]. Similarly, isoxazolo[5,4-c]pyridin-3-ol derivatives demonstrate potent GABAergic activity, confirming the scaffold’s applicability in neuropharmacology [7].
The 2-propyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine (CAS: 885273-11-0) exemplifies strategic molecular design with its balanced lipophilicity and polarity. Key structural features include:
Table 2: Physicochemical Properties of 2-Propyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine
Property | Value | Significance |
---|---|---|
Molecular Weight | 166.22 g/mol | Optimal for CNS penetration |
Hydrogen Bond Acceptors | 3 (2N, 1O) | Target engagement capability |
Hydrogen Bond Donors | 1 (NH) | Solubility enhancement |
Calculated logP (AlogP) | ~1.8 (estimated) | Balanced lipophilicity |
Topological Polar Surface Area | ~41 Ų | Membrane permeability potential |
The propyl substituent at C2 strategically modulates electron density across the oxazole ring, influencing both synthetic reactivity and biological interactions. This alkyl chain extends into hydrophobic regions of target proteins without excessive steric bulk—a design principle validated in the methyl analog (CAS: 885273-36-9), where crystallography confirms predictable orientation in the solid state [6]. The partially saturated pyridine ring adopts a flexible half-chair conformation, reducing crystallinity and enhancing solubility relative to fully aromatic analogs. Nuclear magnetic resonance (NMR) studies of related structures show distinct chemical shifts for the oxazole proton (δ 7.8–8.0 ppm) and methylene groups (δ 2.5–3.5 ppm), confirming the scaffold’s polarity gradient [6].
Synthetic access typically involves cyclization of 4-aminopyridine precursors with carbonyl electrophiles. For the methyl analog, optimized protocols use chloroacetyl chloride in dimethylformamide at 80–120°C, achieving 60–75% yields after recrystallization to ≥98% purity [6]. These methods are adaptable to the propyl variant through substitution of appropriate α-haloketone precursors. The scaffold’s synthetic tractability combined with its stereoelectronic profile establishes it as a "privileged structure" for medicinal chemistry exploration.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1